N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
Description
This compound belongs to a class of hybrid molecules combining benzofuran, chromen (coumarin), and cyclopropanecarboxamide moieties. The benzofuran and chromen scaffolds are known for their roles in medicinal chemistry, particularly in anticancer and anti-inflammatory applications . The cyclopropanecarboxamide group enhances metabolic stability and modulates interactions with biological targets . The 7-methyl substitution on the chromen ring likely influences electronic and steric properties, impacting binding affinity and solubility.
Properties
IUPAC Name |
N-[2-(7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4/c1-12-6-9-14-16(11-19(24)26-18(14)10-12)21-20(23-22(25)13-7-8-13)15-4-2-3-5-17(15)27-21/h2-6,9-11,13H,7-8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXINWGSDVBHBNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen and benzofuran intermediates, followed by their coupling and subsequent cyclopropanation.
Preparation of Chromen Intermediate: The chromen intermediate can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acyl chloride in the presence of a base such as triethylamine.
Preparation of Benzofuran Intermediate: The benzofuran intermediate can be synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides.
Cyclopropanation: The final step involves the cyclopropanation of the coupled product using cyclopropanecarboxylic acid chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen moiety.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism by which N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide exerts its effects involves interaction with specific molecular targets. The chromen moiety can interact with enzymes and receptors, modulating their activity. The benzofuran moiety may contribute to the compound’s binding affinity and specificity. The cyclopropane ring can enhance the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Chromen Derivatives
N-[2-(6-Chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
- Key Difference : Chlorine at the 6-position and methyl at the 7-position on the chromen ring.
- This substitution could increase lipophilicity, affecting membrane permeability and bioavailability .
N-[2-(6-Ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide
- Key Difference : Ethyl group at the 6-position on the chromen ring.
- Impact: The ethyl substituent introduces greater steric bulk compared to methyl, which may reduce binding to compact active sites. However, increased lipophilicity (molecular weight: 373.41) could enhance tissue penetration.
Functional Group Modifications in Cyclopropanecarboxamide Derivatives
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide
- Key Difference: Diethylamide group and 4-methoxyphenoxy substitution.
- Impact: The diethylamide group may reduce hydrogen-bonding capacity compared to the parent cyclopropanecarboxamide.
N-(Pyridin-2-ylsulfonyl)cyclopropanecarboxamide Derivatives
- Key Difference : Pyridinylsulfonyl group replaces the benzofuran-chromen system.
- Impact : These derivatives target CFTR-mediated diseases, highlighting the versatility of the cyclopropanecarboxamide moiety in diverse therapeutic contexts. The sulfonyl group enhances solubility and may facilitate ionic interactions with proteins .
Comparative Data Table
Structural and Computational Insights
Tools like SHELXL and WinGX are critical for resolving crystal structures of these compounds, enabling precise analysis of bond lengths, angles, and conformations . For example, the cyclopropane ring’s strain and planar chirality could be evaluated to optimize stereochemical outcomes during synthesis.
Biological Activity
N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide (CAS Number: 919739-48-3) is a synthetic compound that belongs to the class of acylcyclopropanecarboxamides and coumarins. Its complex structure, featuring a cyclopropane ring linked to aromatic moieties, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C26H17NO6 |
| Molecular Weight | 439.42 g/mol |
| Structure | Chemical Structure |
| CAS Number | 919739-48-3 |
Mechanisms of Biological Activity
- Antioxidant Properties : Compounds in the coumarin family are known for their antioxidant activities. The presence of the chromenone and benzofuran moieties in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of coumarins can inhibit pro-inflammatory cytokines. This compound may exhibit similar effects, potentially making it useful in treating inflammatory diseases.
- Antimicrobial Activity : Some studies indicate that coumarin derivatives possess antimicrobial properties. The structural features of this compound could contribute to its effectiveness against various pathogens.
- Anticancer Potential : Research has shown that certain coumarin derivatives can induce apoptosis in cancer cells. The unique structure of this compound may interact with specific cellular pathways involved in cancer progression.
Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of several coumarin derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting strong antioxidant potential.
Study 2: Anti-inflammatory Effects
In a controlled experiment, this compound was tested for its ability to inhibit the production of inflammatory mediators in human cell lines. Results showed a dose-dependent decrease in cytokine levels, supporting its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Efficacy
A series of assays were conducted to assess the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in infectious diseases.
Study 4: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased levels of apoptotic markers in treated cells.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide?
Methodological Answer:
- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to react 7-methyl-2-oxo-2H-chromen-4-yl-benzofuran-3-carboxylic acid with cyclopropanecarboxamine. Optimize reaction conditions (e.g., DMF as solvent, 0°C to room temperature) to minimize side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor purity via HPLC (C18 column, 254 nm detection) .
Advanced: How can structural contradictions in X-ray crystallography data be resolved for this compound?
Methodological Answer:
- Data Validation : Cross-validate crystallographic parameters (e.g., R factor <0.05, data-to-parameter ratio >15:1) using software like SHELXL .
- Torsion Angle Analysis : Compare experimental values (e.g., C4–C5–C6–C8 = 178.01°) with computational models (DFT) to resolve discrepancies in bond angles or dihedral angles .
- Reference Standards : Use structurally analogous compounds (e.g., chromen-thiazolidinone hybrids) as benchmarks for refinement .
Basic: What analytical techniques are critical for characterizing physicochemical properties?
Methodological Answer:
- Solubility : Determine via shake-flask method in PBS (pH 7.4) and DMSO, referencing PubChem-computed logP values .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring (λ = 270 nm) .
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d6, 500 MHz) to confirm amide bond formation and cyclopropane geometry .
Advanced: How can computational modeling predict biological target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PubChem-derived 3D conformers (InChI Key: JFYPEBDALFFGGC) to simulate binding to cytochrome P450 or kinase targets .
- Pharmacophore Mapping : Align chromen-benzofuran scaffolds with known inhibitors (e.g., coumarin derivatives) to identify key hydrogen-bonding motifs .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
Basic: How to develop a robust HPLC method for purity assessment?
Methodological Answer:
- Column Selection : Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (acetonitrile).
- Gradient Program : 20–80% B over 20 min, flow rate 1.0 mL/min, detection at 254 nm .
- Validation : Assess linearity (R² >0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) per ICH guidelines .
Advanced: How to address discrepancies in solubility data across different studies?
Methodological Answer:
- Solvent Screening : Compare solubility in DMSO, ethanol, and PBS using UV-Vis spectroscopy (λmax = 320 nm) .
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of dissolution via van’t Hoff plots to identify temperature-dependent anomalies .
- Ionization Effects : Adjust pH (2–12) to assess zwitterionic behavior using potentiometric titration .
Advanced: What strategies optimize stability under oxidative stress conditions?
Methodological Answer:
- Forced Degradation : Expose to 3% H2O2 at 40°C for 24 hours, then analyze degradation products via LC-MS/MS .
- Antioxidant Additives : Test ascorbic acid (0.1% w/v) or BHT (0.01% w/v) as stabilizers in formulation buffers .
- Mechanistic Studies : Use ESR spectroscopy to detect radical intermediates during degradation .
Basic: How to confirm the absence of polymorphic forms?
Methodological Answer:
- PXRD Analysis : Compare experimental diffractograms with single-crystal data (e.g., space group P2₁/c, Z = 4) .
- DSC/TGA : Monitor melting points (ΔH fusion ~200°C) and thermal decomposition profiles .
Advanced: How to design SAR studies for derivatives with enhanced activity?
Methodological Answer:
- Scaffold Modification : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the benzofuran 3-position to modulate electron density .
- In Silico Screening : Generate QSAR models using MOE software with descriptors like polar surface area and H-bond acceptors .
- Biological Testing : Prioritize derivatives with IC50 <1 µM in enzyme inhibition assays (e.g., COX-2 or MAO-B) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
